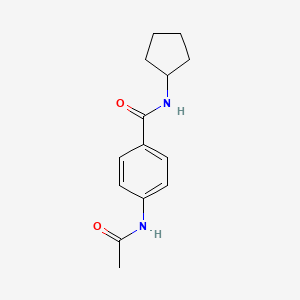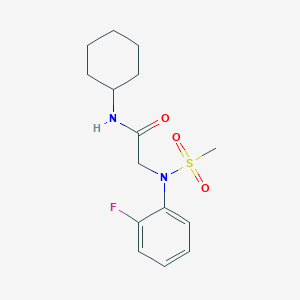![molecular formula C14H14O5 B5819159 [(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Übersicht
Beschreibung
[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as EMAA, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives are synthesized through various chemical reactions, serving as key intermediates for further chemical transformations. For instance, the compound (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester is utilized in reactions to yield compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria. These reactions involve the synthesis of Schiff’s bases and their cyclo-condensation with 2-mercapto-acetic acid, leading to the formation of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (Čačić et al., 2009).
Photodimerization and Material Design
A distinct application involves the synthesis of photoactive cellulose derivatives using [(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This process includes esterification with cellulose, leading to the creation of water-soluble polyelectrolytes with high amounts of photochemically active chromene moieties. The photodimerization of these moieties in dissolved states suggests potential applications in smart material design, as their properties can be manipulated through light-triggered photodimerization (Wondraczek et al., 2012).
Antimicrobial and Antifungal Activity
Several derivatives of [(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid exhibit antimicrobial and antifungal properties. The synthesis of various Schiff's bases, hydrazides, and other derivatives results in compounds that demonstrate significant bioactivity, showing potential in medical and pharmaceutical applications as antimicrobial agents (Čačić et al., 2006).
Antioxidant Properties
Furthermore, certain coumarin derivatives synthesized from these compounds have been studied for their antioxidant activity. These studies involve comparing their reactivity with free radicals to known antioxidants like ascorbic acid, indicating their potential utility in mitigating oxidative stress-related damage (Kadhum et al., 2011).
Eigenschaften
IUPAC Name |
2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-10-8(2)11-5-4-9(18-7-13(15)16)6-12(11)19-14(10)17/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHRNAYBOMXTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)

![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)